molecular formula C19H20N2O2S B5668419 2,4,6-trimethyl-N-(2-methylquinolin-8-yl)benzenesulfonamide CAS No. 15011-27-5

2,4,6-trimethyl-N-(2-methylquinolin-8-yl)benzenesulfonamide

Cat. No.: B5668419
CAS No.: 15011-27-5
M. Wt: 340.4 g/mol
InChI Key: QJQDSFCSQRJGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-trimethyl-N-(2-methylquinolin-8-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a quinoline ring system, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(2-methylquinolin-8-yl)benzenesulfonamide typically involves the reaction of 2-methylquinoline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-methylquinolin-8-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2,4,6-trimethyl-N-(2-methylquinolin-8-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2-methylquinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The quinoline ring system may also interact with DNA or proteins, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethylquinoline: Shares the quinoline ring system but lacks the sulfonamide group.

    N-(2-methylquinolin-8-yl)benzenesulfonamide: Similar structure but without the additional methyl groups on the benzene ring.

Uniqueness

The presence of both the sulfonamide group and the quinoline ring system, along with the specific methyl substitutions, makes 2,4,6-trimethyl-N-(2-methylquinolin-8-yl)benzenesulfonamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2,4,6-trimethyl-N-(2-methylquinolin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-12-10-13(2)19(14(3)11-12)24(22,23)21-17-7-5-6-16-9-8-15(4)20-18(16)17/h5-11,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQDSFCSQRJGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353697
Record name Benzenesulfonamide, 2,4,6-trimethyl-N-(2-methyl-8-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15011-27-5
Record name Benzenesulfonamide, 2,4,6-trimethyl-N-(2-methyl-8-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.